1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Description
The compound 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core. Key structural features include:
- Position 1: A 4-chlorophenyl group, contributing electron-withdrawing properties.
- Position 3: A 4-ethoxyphenyl substituent, offering moderate electron-donating effects via the ethoxy group.
- Position 8: A methyl group, influencing steric and electronic properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-3-30-20-11-5-17(6-12-20)24-22-15-27-23-13-4-16(2)14-21(23)25(22)29(28-24)19-9-7-18(26)8-10-19/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKLDYUSVVKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Substitution Reactions: The introduction of the chlorophenyl, ethoxyphenyl, and methyl groups is achieved through substitution reactions. These reactions may involve the use of reagents such as chlorinating agents, ethoxylating agents, and methylating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yields, and maintaining product purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Chlorinating agents like thionyl chloride, ethoxylating agents like ethyl iodide, methylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. The compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is primarily due to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Table 1: Inhibitory Effects on NO Production
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.39 | Inhibition of iNOS and COX-2 |
| Positive Control (1400 W) | - | Direct iNOS inhibitor |
The compound's IC50 value suggests its potential as a lead compound for further development in anti-inflammatory therapies.
Anticancer Potential
The anticancer properties of this compound have also been investigated. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves activation of caspases and modulation of Bcl-2 family proteins.
Case Study: Anticancer Activity in Cell Lines
A study evaluated the cytotoxic effects on human cancer cell lines:
- MCF-7 Cells : Significant reduction in cell viability at concentrations above 5 μM.
- A549 Cells : Induction of apoptosis confirmed by flow cytometry.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship analyses have been employed to elucidate the structural features influencing biological activity. Key findings include:
- Substituent Effects : Electron-withdrawing groups enhance anti-inflammatory activity.
- Positioning of Functional Groups : Para-substituted derivatives often exhibit greater efficacy compared to ortho or meta substitutions.
Table 2: Summary of SAR Findings
| Substituent Position | Activity Level | Notes |
|---|---|---|
| Para | High | Optimal for iNOS inhibition |
| Ortho | Moderate | Reduced activity |
| Meta | Low | Least effective |
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting cellular processes and signaling pathways. The exact mechanism depends on the specific application and target, and ongoing research aims to elucidate these interactions in detail.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Electronic and Steric Modifications
- C3 Substituents : The 4-ethoxyphenyl group in the target compound provides moderate electron donation, contrasting with 4-fluorophenyl (electron-withdrawing) in ’s compound. This difference impacts charge distribution and binding affinity .
- Core Variations: Pyrazolo[3,4-b]quinolines (e.g., F6) exhibit distinct electronic properties due to altered ring fusion, affecting conjugation and bioactivity .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-ethoxyphenyl group enhances solubility compared to methoxy or chloro substituents, as seen in ’s 8-ethoxy-3-(4-methoxyphenyl) derivative .
- Thermal Stability: CF3-substituted pyrazoloquinolines (e.g., ) exhibit higher thermal stability due to strong electron-withdrawing effects, whereas the target’s methyl group may reduce melting points .
Biological Activity
The compound 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Chemical Formula : C19H18ClN3
- Molecular Weight : 329.82 g/mol
- IUPAC Name : 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Structural Features
The compound features a pyrazoloquinoline core, which is known for its ability to interact with various biological targets. The presence of the chlorophenyl and ethoxyphenyl substituents enhances its lipophilicity and potential for receptor binding.
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazoloquinoline derivatives, including our compound of interest. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines:
- Mechanism of Action : The proposed mechanism involves the inhibition of sirtuins, which are proteins that regulate cellular processes including aging and transcription. Inhibition of these proteins can lead to apoptosis in cancer cells .
Table 1: Anticancer Activity Data
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[4,3-c]quinolines has also been investigated. Studies demonstrate significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting that these compounds may serve as effective anti-inflammatory agents.
Table 2: Anti-inflammatory Activity Data
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, certain pyrazoloquinoline derivatives exhibit antimicrobial properties. Research has shown efficacy against various bacterial strains, highlighting the potential for development as antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy. Quantitative structure–activity relationship (QSAR) studies have indicated that specific structural features contribute significantly to the observed biological activities.
Case Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of pyrazolo[4,3-c]quinoline and evaluated their biological activities. The synthesis involved a multi-step process, leading to compounds with varying substituents on the quinoline core. The most active derivatives showed promising results in inhibiting cancer cell proliferation and reducing inflammation markers .
Case Study 2: In Vivo Studies
Further investigations into in vivo models have demonstrated that selected derivatives can reduce tumor growth in xenograft models, supporting their potential as therapeutic agents against cancer .
Q & A
Q. What synthetic strategies are employed for constructing the pyrazolo[4,3-c]quinoline core in this compound?
The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via cyclocondensation reactions. A common approach involves using 2,4-dichloroquinoline-3-carbonitrile as a starting material, followed by sequential substitution with hydrazine derivatives to form the pyrazole ring. For example, nucleophilic displacement of the 4-chloro group with hydrazine hydrate under reflux conditions generates the pyrazole moiety, while the 2-chloro position can be substituted with aryl groups via Suzuki coupling or nucleophilic aromatic substitution . Ethoxyphenyl and chlorophenyl substituents are introduced using Ullmann or Buchwald-Hartwig coupling reactions.
Q. How is the purity and structural identity of this compound validated?
Purity is assessed via high-performance liquid chromatography (HPLC) with ≥98% purity thresholds. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallographic validation, programs like SHELXL are used for refinement, leveraging intensity data collected from single-crystal X-ray diffractometers. Hydrogen bonding and π-π stacking interactions in the crystal lattice are analyzed to confirm stereoelectronic properties .
Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?
- ¹H NMR : Reveals electronic environments of the chlorophenyl (deshielded aromatic protons at δ 7.4–8.2 ppm) and ethoxyphenyl groups (ethoxy methyl protons at δ 1.4 ppm).
- UV-Vis : Absorption bands near 300–350 nm indicate π→π* transitions in the quinoline system.
- IR Spectroscopy : Stretching frequencies for C-Cl (750 cm⁻¹) and C-O (1250 cm⁻¹) bonds confirm substituent integration .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-ethoxyphenyl and 4-chlorophenyl substituents influence biological activity?
The 4-ethoxyphenyl group enhances lipophilicity, improving membrane permeability, while the electron-donating ethoxy moiety may stabilize charge-transfer interactions with biological targets. Conversely, the 4-chlorophenyl group introduces electron-withdrawing effects, potentially increasing binding affinity to hydrophobic pockets in enzymes. Comparative structure-activity relationship (SAR) studies require synthesizing analogs with varying substituents (e.g., methoxy, trifluoromethyl) and testing in bioassays (e.g., kinase inhibition or antimicrobial activity) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Challenges include:
- Disorder in the ethoxy group : Resolved using restraints (ISOR, DELU) in SHELXL to model thermal motion.
- Twinned crystals : Managed via twin law refinement (e.g., BASF parameter adjustment).
- Weak diffraction : Addressed by collecting high-resolution data (≤0.8 Å) at synchrotron facilities. Hydrogen-bonding networks are validated using Mercury software to ensure geometric accuracy .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (AutoDock Vina) screens against target proteins (e.g., topoisomerase II), while ADMET predictors (SwissADME) estimate logP (∼3.5), aqueous solubility, and cytochrome P450 interactions. MD simulations (GROMACS) assess stability in lipid bilayers .
Q. What experimental approaches resolve contradictions in reported biological activities of pyrazoloquinolines?
Discrepancies in bioactivity data (e.g., antiviral vs. antitumor efficacy) are addressed by:
- Standardized assays : Using identical cell lines (e.g., HeLa, MCF-7) and IC₅₀ protocols.
- Metabolic stability tests : Microsomal incubation to identify degradation products.
- Target engagement studies : SPR or ITC to measure binding constants (Kd) .
Methodological Tables
Q. Table 1. Key Crystallographic Data for Structural Validation
| Parameter | Value | Method/Software |
|---|---|---|
| Space group | P2₁/c | SHELXL |
| R-factor | <0.05 | Full-matrix refinement |
| H-bond interactions | N–H⋯O (2.8 Å) | Mercury |
Q. Table 2. Synthetic Yield Optimization
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, EtOH, Δ | 65 |
| Chlorophenyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
